1-(3-Hydroxypyridin-2-yl)ethanone

描述

The exact mass of the compound 1-(3-Hydroxypyridin-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Hydroxypyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxypyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

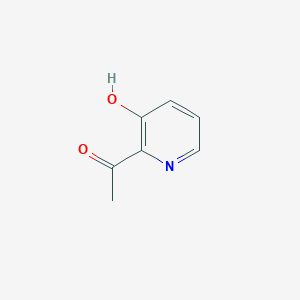

Structure

3D Structure

属性

IUPAC Name |

1-(3-hydroxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)7-6(10)3-2-4-8-7/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFSAZGSIBFUAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555678 | |

| Record name | 1-(3-Hydroxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13210-29-2 | |

| Record name | 1-(3-Hydroxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxypyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Hydroxypyridin-2-yl)ethanone: From Natural Occurrence to Synthetic Exploration

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Versatile Pyridine Scaffold

1-(3-Hydroxypyridin-2-yl)ethanone, also known as 2-acetyl-3-hydroxypyridine, is a heterocyclic aromatic ketone. While its formal "discovery" in the traditional sense of a singular, groundbreaking publication remains elusive in publicly accessible scientific literature, its significance has emerged through its identification as a natural product and its potential as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known history, physicochemical properties, and key synthetic approaches, offering a valuable resource for researchers engaged in the exploration of novel pyridine-based compounds.

Part 1: A History Rooted in Nature

The documented history of 1-(3-Hydroxypyridin-2-yl)ethanone is intrinsically linked to the study of natural products. Its presence was notably identified in the essential oil of ambrette seeds (Abelmoschus moschatus), a plant prized in perfumery for its musky fragrance. A 2008 study detailing the volatile organic nitrogen-containing constituents of ambrette seed extract reported the tentative identification of 1-(3-hydroxypyridin-2-yl)ethanone among other pyridine derivatives. This finding suggests that the compound is a naturally occurring molecule, contributing to the complex aroma profile of this plant species.

While this identification marks a key point in its known history, the initial isolation or first synthetic preparation of this compound is not clearly documented in readily available scientific literature. Its journey into the realm of chemical synthesis has been more gradual, likely driven by the broader interest in functionalized pyridine scaffolds for various applications.

Part 2: Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's properties is fundamental to its application in research and development. The key physicochemical data for 1-(3-Hydroxypyridin-2-yl)ethanone are summarized below.

| Property | Value | Source |

| CAS Number | 13210-29-2 | [] |

| Molecular Formula | C₇H₇NO₂ | [] |

| Molecular Weight | 137.14 g/mol | [] |

| Appearance | Brown solid | [] |

| Boiling Point | 311.5 °C at 760 mmHg (Predicted) | [] |

| Density | 1.217 g/cm³ (Predicted) | [] |

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the hydroxyl and acetyl substituents. The methyl protons of the acetyl group would appear as a singlet in the upfield region.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyridine ring (some shifted downfield due to the electronegative nitrogen and oxygen atoms), and the methyl carbon would be observed.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and aromatic C-H and C=C/C=N bonds would be present.

-

Mass Spectrometry: The molecular ion peak corresponding to its molecular weight would be observed, along with characteristic fragmentation patterns.

Part 3: Synthetic Strategies: A Focus on Building the Pyridine Core

While a definitive "first synthesis" of 1-(3-Hydroxypyridin-2-yl)ethanone is not readily found, several plausible synthetic routes can be devised based on established pyridine synthesis methodologies. The choice of a particular route by a researcher would be dictated by factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Strategy 1: Synthesis from Substituted Pyridines

A common and logical approach involves the modification of a pre-existing pyridine ring.

One potential route starts with the commercially available 3-hydroxypyridine. Introduction of an acetyl group at the 2-position can be challenging due to the directing effects of the hydroxyl group and the pyridine nitrogen.

Conceptual Workflow:

Experimental Causality:

-

Protection: The acidic proton of the hydroxyl group would interfere with strongly basic reagents like organolithiums. Therefore, protection with a suitable group like tert-butyldimethylsilyl (TBS) is a necessary first step.

-

Directed Ortho-Metalation: The protected hydroxyl group can direct metalation (lithiation) to the adjacent C2 position. The use of a strong base like n-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) is a standard protocol for this transformation.

-

Acetylation: The resulting organolithium species is a potent nucleophile that can react with an acetylating agent such as N,N-dimethylacetamide to introduce the acetyl group.

-

Deprotection: Removal of the protecting group, for instance, using a fluoride source like tetrabutylammonium fluoride (TBAF), would yield the final product.

Another plausible route could involve the diazotization of 2-amino-3-hydroxypyridine followed by a Sandmeyer-type reaction. However, this can be a challenging transformation. A more viable approach might involve acylation of the amino group, followed by further modifications.

Strategy 2: Ring Construction (De Novo Synthesis)

Building the pyridine ring from acyclic precursors is a powerful strategy in organic synthesis.

The Guareschi-Thorpe condensation and similar reactions are classic methods for constructing substituted pyridin-2-ones, which could then be converted to the target molecule.

Conceptual Workflow:

Experimental Causality:

-

Guareschi-Thorpe Condensation: This reaction between a β-ketoester and cyanoacetamide in the presence of a base like piperidine or sodium ethoxide is a well-established method for the synthesis of substituted 2-pyridones.

-

Functional Group Interconversions: The resulting pyridone would require several functional group manipulations, including hydrolysis of the nitrile to a carboxylic acid, decarboxylation, and introduction of the hydroxyl group at the 3-position. The latter step can be complex and may require multi-step sequences.

Part 4: Applications and Future Outlook

The 1-(3-hydroxypyridin-2-yl)ethanone scaffold, with its vicinal hydroxyl and acetyl groups on a pyridine ring, presents a rich platform for further chemical modifications.

-

Medicinal Chemistry: The pyridine ring is a common motif in many pharmaceuticals. The hydroxyl and ketone functionalities in this molecule can serve as handles for the introduction of diverse substituents, allowing for the generation of libraries of compounds for biological screening. The ability of the hydroxyl and carbonyl groups to participate in hydrogen bonding and act as coordination sites for metal ions makes it an interesting scaffold for designing enzyme inhibitors or metal-chelating agents.

-

Materials Science: Pyridine derivatives are utilized in the synthesis of polymers, dyes, and ligands for catalysis. The functional groups on 1-(3-hydroxypyridin-2-yl)ethanone could be exploited to create novel materials with specific optical, electronic, or catalytic properties.

The lack of a well-defined historical "discovery" narrative for 1-(3-hydroxypyridin-2-yl)ethanone should not detract from its potential. As a naturally occurring molecule with a synthetically accessible and versatile structure, it represents a promising starting point for innovation in both drug discovery and materials science. Future research will likely focus on developing more efficient and scalable synthetic routes and exploring the biological activities and material properties of its derivatives.

References

Sources

2-Acetyl-3-hydroxypyridine fundamental properties

An In-depth Technical Guide to 2-Acetyl-3-hydroxypyridine: Core Properties and Applications

Abstract

2-Acetyl-3-hydroxypyridine is a substituted pyridine derivative possessing functional groups that make it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As a heterocyclic scaffold, it serves as a versatile building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its fundamental properties, including its structural characteristics, tautomeric nature, physicochemical parameters, and spectroscopic profile. Furthermore, it delves into its synthetic pathways, chemical reactivity, potential applications in drug development, and essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Molecular Structure and Nomenclature

2-Acetyl-3-hydroxypyridine is a pyridine ring substituted with an acetyl group at the 2-position and a hydroxyl group at the 3-position. This arrangement of functional groups is pivotal to its chemical behavior.

-

IUPAC Name : 1-(3-hydroxypyridin-2-yl)ethan-1-one

-

Common Name : 2-Acetyl-3-hydroxypyridine

-

CAS Number : While a specific CAS number for this exact structure is not prominently indexed, related structures like 2-Acetylpyridine (1122-62-9) and 3-Hydroxypyridine (109-00-2) are well-documented.

-

Molecular Formula : C₇H₇NO₂

-

Molecular Weight : 137.14 g/mol

Tautomerism: A Critical Feature

A crucial characteristic of hydroxypyridines is their ability to exist in tautomeric forms.[1][2] 2-Acetyl-3-hydroxypyridine can exist in equilibrium with its pyridone tautomer. The position of this equilibrium is highly dependent on the solvent environment. Non-polar solvents tend to favor the hydroxy form, while polar solvents like water shift the equilibrium towards the zwitterionic pyridone form.[3][4] This behavior is critical as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity in a given biological or chemical system.

Caption: Plausible multi-step synthesis pathway for 2-Acetyl-3-hydroxypyridine.

Chemical Reactivity and Stability

The reactivity of 2-Acetyl-3-hydroxypyridine is governed by its three main components:

-

Pyridine Ring : The nitrogen atom makes the ring electron-deficient and susceptible to nucleophilic substitution, although it is generally less reactive than benzene. The nitrogen is also basic and can be protonated or alkylated.

-

Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation or O-acylation.

-

Acetyl Group : The carbonyl group is electrophilic and can undergo nucleophilic addition reactions. The adjacent methyl protons are weakly acidic and can participate in condensation reactions (e.g., aldol).

The compound is expected to be stable under standard laboratory conditions, but it should be protected from strong oxidizing agents and strong bases. [5]Pyridine derivatives can be sensitive to light and air over long-term storage. [6]

Applications in Research and Drug Development

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous approved drugs. [7][8]They are key components in drugs for a wide range of conditions, including cancer, viral infections, and inflammatory diseases. [8][][10]

-

Pharmaceutical Intermediate : 2-Acetyl-3-hydroxypyridine serves as a valuable intermediate. Its functional groups allow for further chemical modifications to build more complex molecules with desired pharmacological activities. [11]* Chelating Agent : The ortho-positioning of the acetyl and hydroxyl groups creates a potential bidentate chelation site for metal ions. This property is exploited in the design of metal-binding inhibitors for metalloenzymes or as a strategy to modulate drug delivery.

-

Scaffold for Bioactive Compounds : Derivatives of acetyl- and hydroxypyridines have demonstrated a wide array of biological activities, including antibacterial, antioxidant, and antitumor effects. [12][13][14]This compound provides a starting point for developing new therapeutic agents within these classes.

Safety and Handling

While a specific safety data sheet for 2-Acetyl-3-hydroxypyridine is not available, the safety profile can be inferred from related compounds like 3-acetylpyridine and 3-hydroxypyridine.

-

Hazard Identification : Assumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [15][16]* Handling Precautions : Use in a well-ventilated area or a chemical fume hood. [17]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [18]Avoid generating dust if it is in solid form. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [17]

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis of a key precursor and for the essential characterization of the final product, ensuring a self-validating workflow.

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine (Precursor)

This protocol is adapted from established procedures for the reduction of a nitropyridine. [19]

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitro-3-hydroxypyridine (5.0 g, 35.7 mmol).

-

Solvent Addition : Add methanol (150 mL) to the flask to dissolve the starting material.

-

Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) (0.5 g, 10% w/w) to the solution.

-

Reaction Atmosphere : Flush the flask with an inert gas (e.g., argon or nitrogen).

-

Hydrogenation : Bubble hydrogen gas through the solution for 15 minutes, then maintain the reaction under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically overnight).

-

Workup : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

-

Isolation : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by column chromatography on silica gel using a suitable solvent system (e.g., 5% methanol in dichloromethane) to yield pure 2-amino-3-hydroxypyridine. [19]

Protocol 2: Spectroscopic Characterization (NMR & IR)

This protocol ensures the structural identity of the synthesized compound.

-

¹H NMR Sample Preparation :

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved before capping the tube.

-

-

NMR Acquisition :

-

Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

-

Process the data (phasing, baseline correction, and integration) to analyze the chemical shifts, splitting patterns, and proton counts.

-

-

IR Sample Preparation (ATR Method) :

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure using the anvil to ensure good contact.

-

-

IR Acquisition :

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the O-H and C=O functional groups to confirm their presence.

-

Conclusion

2-Acetyl-3-hydroxypyridine is a heterocyclic compound with a rich chemical profile defined by its tautomeric nature and the interplay of its acetyl and hydroxyl functional groups. Its significance lies primarily in its role as a versatile building block for constructing complex molecules in medicinal chemistry. Understanding its fundamental properties, from its spectroscopic signature to its reactivity and handling requirements, is essential for any researcher aiming to leverage this scaffold in the synthesis of novel compounds with potential therapeutic applications.

References

- AiFChem. (n.d.). 1122-63-0 | 1-(Pyridazin-3-yl)ethanone.

- Apollo Scientific. (n.d.). 1-(Pyridazin-3-yl)ethan-1-one.

- Alchem Pharmtech. (n.d.). CAS 1122-63-0 | 1-(pyridazin-3-yl)ethanone.

- BLD Pharm. (n.d.). 1122-63-0|1-(Pyridazin-3-yl)ethanone.

- Angene Chemical. (n.d.). Ethanone, 1-(3-pyridazinyl)-|1122-63-0.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- CDH Fine Chemical. (n.d.). 3-HYDROXY PYRIDINE CAS NO 109-00-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ECHEMI. (n.d.). 3-Hydroxy-2-methylpyridine SDS, 1121-25-1 Safety Data Sheets.

- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Acetylpyridine, 98%.

- Wikipedia. (n.d.). 2-Pyridone.

- ResearchGate. (2025). Synthesis and Biological Activity of Azidomethyl Derivatives of Pyridoxine and 3-Hydroxypyridine.

- ChemicalBook. (n.d.). 2-Hydroxypyridine | 142-08-5.

- PubMed. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes.

- Wikipedia. (n.d.). 2-Acetylpyridine.

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.

- BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives.

- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.

- WuXi Biology. (n.d.). How about Tautomers?.

- ResearchGate. (n.d.). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative.

-

RSC Publishing. (n.d.). Pyridone–pyridol tautomerism in 2-hydroxypyridines with-[20]annelated rings and oxygen at the-position. Retrieved from RSC Publishing.

- National Toxicology Program. (n.d.). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9).

- ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives.

- Google Patents. (n.d.). US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.

- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- YouTube. (2021). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry.

- ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties.

- Cosmetic Ingredient Review. (2014). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.

- Jubilant Ingrevia. (n.d.). 2-Amino-3-hydroxypyridine Safety Data Sheet.

- Benchchem. (n.d.). 2-Amino-3-Hydroxypyridine | 16867-03-1.

- PubChem. (n.d.). 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114.

- RSC Publishing. (2024). Stability and reactivity of alkylidene dihydropyridines.

- NIH National Library of Medicine. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Nitro-3-Hydroxypyridine: Properties and Applications.

- Fisher Scientific. (2025). Safety Data Sheet - 2-Amino-3-hydroxypyridine.

- NIH National Library of Medicine. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- ResearchGate. (n.d.). Preparative‐scale synthesis of 3 aa. Reaction conditions: 2‐Acetyl....

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Stability and reactivity of alkylidene dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. innospk.com [innospk.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 20. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 1-(3-Hydroxypyridin-2-yl)ethanone (CAS: 13210-29-2)

A Keystone Intermediate for Advanced Chemical Synthesis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3-Hydroxypyridin-2-yl)ethanone, a pivotal heterocyclic ketone serving as a valuable intermediate in the fields of medicinal chemistry and advanced organic synthesis. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a plausible and referenced synthetic route, predicted spectroscopic characteristics, key reactivity insights, and potential applications, particularly in the design of bioactive molecules. Detailed protocols, data tables, and explanatory diagrams are provided to facilitate a deeper understanding and practical application of this versatile chemical building block.

Introduction: The Strategic Importance of the 2-Acyl-3-hydroxypyridine Scaffold

The 3-hydroxypyridine moiety is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds, including its structural resemblance to vitamin B6.[1] The introduction of an acetyl group at the 2-position of this scaffold, yielding 1-(3-Hydroxypyridin-2-yl)ethanone, creates a bifunctional molecule with strategically positioned reactive sites. The hydroxyl group can act as a hydrogen bond donor/acceptor and a site for further functionalization, while the ketone offers a handle for a wide array of classical and modern organic transformations. This unique arrangement makes 1-(3-Hydroxypyridin-2-yl)ethanone a highly versatile starting material for the synthesis of more complex heterocyclic systems and targeted therapeutic agents. Its role as a chemical intermediate is crucial for building molecular complexity in the synthesis of active pharmaceutical ingredients (APIs).[2][3][] This guide aims to consolidate the available knowledge and provide expert insights into the chemistry and potential of this important, albeit under-documented, compound.

Physicochemical and Safety Profile

A summary of the key physical and chemical properties of 1-(3-Hydroxypyridin-2-yl)ethanone is presented in Table 1. This data, largely derived from supplier information and computational predictions, provides a foundational understanding of the compound's characteristics.

Table 1: Physicochemical Properties of 1-(3-Hydroxypyridin-2-yl)ethanone

| Property | Value | Source |

| CAS Number | 13210-29-2 | |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol | |

| Appearance | Brown solid/powder | [5] |

| Predicted Boiling Point | 311.5 ± 22.0 °C | |

| Predicted Density | 1.217 g/cm³ | |

| Predicted Flash Point | 142.2 ± 22.3 °C | |

| Predicted Refractive Index | 1.557 | |

| Purity | Typically ≥95% | [5] |

Safety and Handling:

1-(3-Hydroxypyridin-2-yl)ethanone is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

Synthesis and Purification

Proposed Synthetic Pathway: Ring Expansion of 2-Acetylfuran

The proposed synthesis involves a one-step reaction of commercially available 2-acetylfuran with aqueous ammonia under elevated temperature and pressure. The mechanism proceeds via an initial nucleophilic attack of ammonia at the C-5 position of the furan ring, leading to a ring-opening and subsequent ring-closure sequence to form the pyridine ring. The furan oxygen becomes the hydroxyl group in the final product.[6]

Caption: Proposed synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for this specific transformation.[7]

-

Reaction Setup: In a thick-walled glass Carius tube or a suitable high-pressure reactor, combine 2-acetylfuran (1 equivalent) and concentrated aqueous ammonia solution (e.g., 0.880 specific gravity, ~10-15 equivalents).

-

Reaction Conditions: Seal the vessel and heat the mixture to 150 °C for 5-12 hours with stirring. The reaction progress should be monitored by TLC or GC-MS. Causality: The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic attack on the furan ring and subsequent rearrangement.

-

Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the volatile components (excess ammonia and water) under reduced pressure.

-

Purification: The resulting crude residue, typically a brown gum or solid, can be purified by one of the following methods:

-

Recrystallization: Triturate the crude product with a suitable solvent (e.g., acetone, ether) to induce crystallization. The resulting solid can be recrystallized from a solvent system such as toluene or ethanol/water.[7]

-

Column Chromatography: If recrystallization is ineffective, purify the crude material via column chromatography on silica gel or alumina, using a gradient of ethyl acetate in hexanes as the eluent.

-

Spectroscopic Characterization (Predicted)

No publicly available experimental spectra for 1-(3-Hydroxypyridin-2-yl)ethanone have been identified. The following sections provide predicted spectral data based on the analysis of its functional groups and comparison with structurally related compounds such as 3-hydroxypyridine and various acetylpyridines.[10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring and the three protons of the acetyl methyl group.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.4-7.6 | dd | J ≈ 8.0, 4.5 | Coupled to H-5 and H-6. |

| H-5 | ~7.3-7.5 | dd | J ≈ 8.0, 1.5 | Coupled to H-4 and H-6. |

| H-6 | ~8.1-8.3 | dd | J ≈ 4.5, 1.5 | Deshielded by adjacent nitrogen. |

| -COCH₃ | ~2.6-2.8 | s | - | Singlet for the acetyl methyl group. |

| -OH | ~9.5-11.0 | br s | - | Broad singlet for the phenolic proton. |

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals corresponding to the five carbons of the pyridine ring and the two carbons of the acetyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Shift (ppm) | Rationale |

| C-2 | ~150-155 | Attached to acetyl group and nitrogen. |

| C-3 | ~155-160 | Attached to hydroxyl group. |

| C-4 | ~125-130 | Aromatic CH. |

| C-5 | ~120-125 | Aromatic CH. |

| C-6 | ~140-145 | Aromatic CH, deshielded by nitrogen. |

| -C OCH₃ | ~200-205 | Ketone carbonyl carbon. |

| -COC H₃ | ~28-32 | Acetyl methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching frequencies of the O-H, C-H, C=O, and C=C/C=N bonds.

Table 4: Predicted Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3500 | Broad, Strong | O-H stretch | Characteristic of a hydrogen-bonded hydroxyl group.[12][13] |

| ~3050 | Medium-Weak | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring.[12] |

| ~2950 | Weak | Aliphatic C-H stretch | C-H bonds of the methyl group.[12] |

| 1680-1700 | Strong | C=O stretch | Ketone carbonyl, potentially lowered by intramolecular hydrogen bonding.[14][15] |

| 1580-1620 | Medium | C=C, C=N stretch | Aromatic ring vibrations.[14] |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion (M⁺) peak is expected at m/z = 137. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the pyridine ring.[5][16][17][18][19]

-

m/z = 137: Molecular ion [M]⁺•

-

m/z = 122: Loss of a methyl radical [M - CH₃]⁺

-

m/z = 94: Loss of the acetyl group [M - COCH₃]⁺ (likely a prominent peak)

Chemical Reactivity and Synthetic Utility

1-(3-Hydroxypyridin-2-yl)ethanone possesses three primary sites for chemical modification: the hydroxyl group, the acetyl group (both the carbonyl and the α-protons), and the pyridine ring itself.

Sources

- 1. innospk.com [innospk.com]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions of 2-acylfurans with ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 2-heteroaryl-3-hydroxypyridines by ring expansion reactions of 2-acylfurans with ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 11. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 16. Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. scienceready.com.au [scienceready.com.au]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Hydroxypyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-(3-Hydroxypyridin-2-yl)ethanone (CAS No: 13210-29-2), a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. Understanding these fundamental characteristics is paramount for its effective application in synthesis, formulation, and biological screening.

Chemical Identity and Structure

1-(3-Hydroxypyridin-2-yl)ethanone, also known as 2-Acetyl-3-hydroxypyridine, possesses a molecular structure characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and an acetyl group at the 2-position. This arrangement of functional groups imparts a unique electronic and steric profile, influencing its reactivity and intermolecular interactions.

Figure 1: Chemical Structure of 1-(3-Hydroxypyridin-2-yl)ethanone.

The intramolecular hydrogen bond between the hydroxyl proton and the acetyl oxygen is a key structural feature, influencing the compound's conformation and physicochemical behavior.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 13210-29-2 | [1] |

| Molecular Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [1] |

| InChI | 1S/C7H7NO2/c1-5(9)7-6(10)3-2-4-8-7/h2-4,10H,1H3 | |

| SMILES | CC(=O)C1=C(O)C=CC=N1 |

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for predicting the behavior of 1-(3-Hydroxypyridin-2-yl)ethanone in various experimental and physiological conditions.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes | Source |

| Physical State | Solid, Brown powder | At room temperature. | [2] |

| Melting Point | Data not available | Experimental data is not currently published in readily accessible sources. | |

| Boiling Point | 311.5 ± 22.0 °C | Predicted value. | [1] |

| Density | 1.217 g/cm³ | Predicted value. | [1] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like DMSO and ethanol. Low solubility in water is anticipated. | |

| pKa | Data not available | The 3-hydroxypyridine moiety suggests both acidic (phenolic proton) and basic (pyridine nitrogen) character. | |

| LogP | 1.1 | Predicted value, indicating moderate lipophilicity. | [1] |

Solubility and pKa: A Predictive Analysis

-

Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as ethanol. Its solubility in water is likely to be limited due to the presence of the aromatic ring and the acetyl group, although the hydroxyl and pyridine functionalities will contribute to some aqueous solubility.

-

pKa: The 3-hydroxypyridine scaffold is known to exhibit two pKa values. The pyridinium ion (protonated nitrogen) is acidic, and the hydroxyl group is also acidic. The exact pKa values for 1-(3-Hydroxypyridin-2-yl)ethanone will be influenced by the electron-withdrawing acetyl group at the 2-position. This is a critical parameter for understanding its ionization state at physiological pH, which in turn affects its membrane permeability and target engagement in drug development.

Figure 2: Factors influencing the solubility and permeability of 1-(3-Hydroxypyridin-2-yl)ethanone.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 1-(3-Hydroxypyridin-2-yl)ethanone. Although a comprehensive public spectral database for this specific compound is not available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. The hydroxyl proton's chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the molecular structure. The carbonyl carbon of the acetyl group is expected to resonate at a characteristic downfield chemical shift (typically >190 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the hydroxyl and acetyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretching vibration for the hydroxyl group.

-

A strong C=O stretching vibration for the acetyl carbonyl group.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The exact mass can be used to verify the elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. The expected exact mass is 137.0477 g/mol .[1]

Synthesis and Reactivity

1-(3-Hydroxypyridin-2-yl)ethanone can be synthesized through various synthetic routes, often involving the functionalization of a pre-existing pyridine ring. Its reactivity is governed by the interplay of the hydroxyl, acetyl, and pyridine functionalities, making it a versatile building block in organic synthesis.

Figure 3: A generalized workflow for the synthesis and characterization of 1-(3-Hydroxypyridin-2-yl)ethanone.

Safety and Handling

Based on available safety data, 1-(3-Hydroxypyridin-2-yl)ethanone is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Standard laboratory safety protocols should be strictly followed when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Applications in Research and Drug Development

The 3-hydroxypyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of the acetyl group at the 2-position provides a handle for further synthetic modifications, making 1-(3-Hydroxypyridin-2-yl)ethanone a valuable intermediate for the synthesis of novel drug candidates. Its structural motifs are relevant to the design of inhibitors for various enzymes and receptors.

Conclusion

This technical guide has summarized the key physicochemical properties of 1-(3-Hydroxypyridin-2-yl)ethanone based on currently available data. While several properties are predicted, this information provides a solid foundation for researchers and drug development professionals. Further experimental determination of properties such as melting point, solubility, and pKa, along with the publication of detailed spectral data, will be invaluable for the broader scientific community.

References

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Hydroxypyridin-2-yl)ethanone

This guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Hydroxypyridin-2-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the compound's ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere listing of spectral features, this guide delves into the causal relationships behind the observed data, providing a framework for the structural elucidation and characterization of this and related pyridine derivatives.

Introduction: The Significance of 1-(3-Hydroxypyridin-2-yl)ethanone

1-(3-Hydroxypyridin-2-yl)ethanone, also known as 2-acetyl-3-hydroxypyridine, belongs to the class of substituted pyridines, a structural motif prevalent in a vast array of pharmaceuticals and functional materials. The presence of a hydroxyl group, a ketone, and the pyridine nitrogen atom imparts a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules with tailored biological activities or material properties.

Accurate structural characterization is the bedrock of chemical research and development. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and connectivity of a compound. This guide will systematically dissect the spectroscopic signature of 1-(3-Hydroxypyridin-2-yl)ethanone, offering insights into the interpretation of its spectral data.

Synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone: A Plausible Synthetic Approach

While various methods for the synthesis of substituted pyridines exist, a reliable and scalable synthesis of 1-(3-Hydroxypyridin-2-yl)ethanone is crucial for its further investigation and application. Although a specific, detailed experimental protocol for this exact molecule is not widely published, a plausible and effective synthetic route can be proposed based on established pyridine chemistry. One such approach involves the ortho-acylation of 3-hydroxypyridine.

Friedel-Crafts acylation on the pyridine ring is generally challenging due to the deactivating effect of the nitrogen atom.[1][2] However, the hydroxyl group at the 3-position can activate the ring towards electrophilic substitution, directing the incoming acyl group to the ortho and para positions.

Proposed Synthetic Protocol:

-

Protection of the Hydroxyl Group: To avoid side reactions, the hydroxyl group of 3-hydroxypyridine is first protected, for example, as a methoxymethyl (MOM) ether. This can be achieved by reacting 3-hydroxypyridine with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (DCM).

-

Directed ortho-Lithiation and Acylation: The MOM-protected 3-hydroxypyridine can then undergo directed ortho-lithiation at the C2 position using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) in an anhydrous solvent like tetrahydrofuran (THF). The resulting lithiated species is then quenched with an acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide), to introduce the acetyl group. The use of a Weinreb amide helps to prevent over-addition.

-

Deprotection: Finally, the MOM protecting group is removed under acidic conditions (e.g., with hydrochloric acid in methanol) to yield the desired product, 1-(3-Hydroxypyridin-2-yl)ethanone.

This multi-step synthesis offers good control over the regioselectivity of the acylation, a common challenge in pyridine chemistry.

Caption: Proposed synthetic workflow for 1-(3-Hydroxypyridin-2-yl)ethanone.

Spectroscopic Data and Interpretation

Due to the limited availability of public experimental spectra for 1-(3-Hydroxypyridin-2-yl)ethanone, the following data are based on predictive models and analysis of structurally similar compounds. These predictions provide a robust framework for interpreting experimental data when it is acquired.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. For 1-(3-Hydroxypyridin-2-yl)ethanone, we expect to see signals for the three pyridine ring protons, the methyl protons of the acetyl group, and the hydroxyl proton.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | -OH |

| ~8.2 | dd | 1H | H-6 |

| ~7.5 | dd | 1H | H-4 |

| ~7.3 | t | 1H | H-5 |

| ~2.6 | s | 3H | -CH₃ |

Interpretation:

-

Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift (~10.5 ppm) due to hydrogen bonding and exchange with the solvent. Its broadness is a characteristic feature of exchangeable protons.

-

Pyridine Ring Protons (H-4, H-5, H-6): The pyridine ring protons will appear in the aromatic region (7.0-8.5 ppm).

-

H-6: This proton is ortho to the nitrogen atom and will be the most deshielded, appearing at the lowest field (~8.2 ppm) as a doublet of doublets due to coupling with H-5 and H-4.

-

H-4: This proton is also deshielded by the adjacent nitrogen and the carbonyl group, appearing around 7.5 ppm as a doublet of doublets.

-

H-5: This proton will be the most upfield of the ring protons (~7.3 ppm) and will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-4 and H-6.

-

-

Methyl Protons (-CH₃): The three protons of the acetyl group are in an identical chemical environment and will appear as a sharp singlet at a more upfield position (~2.6 ppm).

Caption: Predicted ¹H NMR assignments for 1-(3-Hydroxypyridin-2-yl)ethanone.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-(3-Hydroxypyridin-2-yl)ethanone, seven distinct carbon signals are expected.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~155 | C-3 |

| ~145 | C-6 |

| ~140 | C-2 |

| ~125 | C-4 |

| ~120 | C-5 |

| ~30 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field, typically around 200 ppm.

-

Pyridine Ring Carbons:

-

C-3: The carbon bearing the hydroxyl group will be significantly deshielded and is predicted to appear around 155 ppm.

-

C-2 and C-6: The carbons adjacent to the nitrogen atom (C-2 and C-6) will also be deshielded, with predicted shifts around 140 ppm and 145 ppm, respectively.

-

C-4 and C-5: The remaining ring carbons will appear at higher fields, with C-4 around 125 ppm and C-5 around 120 ppm.

-

-

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is the most shielded carbon and will appear at the highest field, around 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch | Hydroxyl (-OH) |

| ~3050 | Medium | C-H stretch | Aromatic C-H |

| ~1680 | Strong | C=O stretch | Ketone (C=O) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Pyridine Ring |

| ~1250 | Strong | C-O stretch | Phenolic C-O |

Interpretation:

-

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.[3]

-

Aromatic C-H Stretch: A medium intensity band just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations in the pyridine ring.

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl stretching vibration of the ketone. The position is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic ring.

-

Pyridine Ring Vibrations: A series of medium to strong bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the stretching vibration of the C-O bond of the phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For 1-(3-Hydroxypyridin-2-yl)ethanone (Molecular Weight: 137.14 g/mol ), we would expect to see a molecular ion peak in the mass spectrum.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 137, corresponding to the intact molecule with one electron removed.

-

[M - CH₃]⁺: A significant peak at m/z = 122, resulting from the loss of a methyl radical from the acetyl group (α-cleavage). This is a common fragmentation pathway for ketones.

-

[M - CO]⁺: A peak at m/z = 109, corresponding to the loss of a neutral carbon monoxide molecule from the [M - CH₃]⁺ fragment.

-

Pyridine Ring Fragments: Further fragmentation of the pyridine ring can lead to smaller fragments, though these are often less diagnostic.

Caption: A plausible mass fragmentation pathway for 1-(3-Hydroxypyridin-2-yl)ethanone.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 1-(3-Hydroxypyridin-2-yl)ethanone. By combining predictive data with the fundamental principles of spectroscopic interpretation, we have established a comprehensive spectral signature for this important heterocyclic compound. The presented analysis of ¹H NMR, ¹³C NMR, IR, and MS data, along with a plausible synthetic route, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. This guide serves as a foundational document to aid in the identification, characterization, and further development of novel compounds based on the 1-(3-Hydroxypyridin-2-yl)ethanone scaffold.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Acetyl-3-hydroxypyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Acetyl-3-hydroxypyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific heterocyclic compound. The guide offers a detailed prediction and interpretation of the chemical shifts, coupling constants, and signal multiplicities, supported by data from analogous pyridine derivatives. Emphasis is placed on the influence of the acetyl and hydroxyl substituents, as well as the significant role of intramolecular hydrogen bonding in shaping the spectral features. Furthermore, this guide outlines a robust experimental protocol for sample preparation and NMR data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2-Acetyl-3-hydroxypyridine and NMR Characterization

2-Acetyl-3-hydroxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block and its chelating properties. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for providing detailed information about the molecular structure, connectivity, and electronic environment of atomic nuclei.

This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra of 2-Acetyl-3-hydroxypyridine. In the absence of directly published experimental spectra in readily accessible databases, this analysis is built upon a solid foundation of established NMR principles and empirical data from structurally related compounds.

Predicted ¹H NMR Spectrum of 2-Acetyl-3-hydroxypyridine

The ¹H NMR spectrum of 2-Acetyl-3-hydroxypyridine is anticipated to exhibit distinct signals corresponding to the three aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and multiplicities of these signals are dictated by the electronic effects of the substituents and their spatial arrangement. A key feature influencing the spectrum is the formation of a strong intramolecular hydrogen bond between the 3-hydroxyl group and the carbonyl oxygen of the 2-acetyl group.

The Aromatic Region: Unraveling the Pyridine Ring Protons

The pyridine ring of 2-Acetyl-3-hydroxypyridine contains three protons at positions 4, 5, and 6. Their expected chemical shifts are influenced by the electron-withdrawing acetyl group and the electron-donating hydroxyl group.

-

H-6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a downfield shift. It is expected to appear as a doublet of doublets (dd) due to coupling with H-5 and H-4.

-

H-4: This proton is para to the nitrogen and ortho to the electron-donating hydroxyl group. It will also be a doublet of doublets (dd), coupling with H-5 and H-6.

-

H-5: This proton is meta to the nitrogen and ortho to both substituents. It will appear as a doublet of doublets (dd) from coupling to H-4 and H-6.

The Acetyl and Hydroxyl Protons: Key Functional Group Signatures

-

Acetyl Methyl Protons (-COCH₃): The methyl protons of the acetyl group are expected to appear as a sharp singlet in a region typical for acetyl groups attached to an aromatic ring.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly indicative of hydrogen bonding. Due to the strong intramolecular hydrogen bond with the adjacent acetyl group, this proton is expected to be significantly deshielded and appear at a very downfield chemical shift, likely as a broad singlet. The formation of this hydrogen bond restricts its exchange with residual water in the solvent, often resulting in a sharper signal than that of a non-hydrogen-bonded hydroxyl group. This intramolecular hydrogen bonding leads to a downfield shift of the proton signal.[1][2]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for 2-Acetyl-3-hydroxypyridine. The chemical shift values are estimates based on data from related compounds such as 2-acetylpyridine[3][4][5], 3-hydroxypyridine[6], and general substituent effects in pyridines.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| OH | 12.0 - 14.0 | s (broad) | - |

| H-6 | 8.2 - 8.4 | dd | J H6-H5 ≈ 4-5 Hz, J H6-H4 ≈ 1-2 Hz |

| H-4 | 7.3 - 7.5 | dd | J H4-H5 ≈ 8-9 Hz, J H4-H6 ≈ 1-2 Hz |

| H-5 | 7.1 - 7.3 | dd | J H5-H4 ≈ 8-9 Hz, J H5-H6 ≈ 4-5 Hz |

| CH₃ | 2.5 - 2.7 | s | - |

Predicted ¹³C NMR Spectrum of 2-Acetyl-3-hydroxypyridine

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to the electronic nature of the substituents.

Pyridine Ring Carbons

-

C-2 and C-3: These carbons are directly attached to the acetyl and hydroxyl groups, respectively, and will be significantly influenced by them. Their chemical shifts will be downfield.

-

C-4, C-5, and C-6: The chemical shifts of these carbons will be determined by their position relative to the nitrogen atom and the two substituents.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift, typically in the range of 190-200 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will resonate at a typical upfield chemical shift.

Predicted ¹³C NMR Data Summary

The table below presents the predicted ¹³C NMR chemical shifts for 2-Acetyl-3-hydroxypyridine, estimated from data for 2-acetylpyridine[7][8], 3-hydroxypyridine[9], and known substituent chemical shift (SCS) effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| C-2 | 150 - 155 |

| C-3 | 155 - 160 |

| C-6 | 145 - 150 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| CH₃ | 25 - 30 |

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with steps to ensure sample purity and instrument performance.

Sample Preparation

-

Compound Purity: Ensure the 2-Acetyl-3-hydroxypyridine sample is of high purity (>98%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl proton.[10][11][12]

-

Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following workflow outlines the steps for acquiring high-resolution 1D and 2D NMR spectra.

Caption: A logical workflow for NMR analysis of 2-Acetyl-3-hydroxypyridine.

The Role of 2D NMR in Structural Confirmation

To unequivocally assign the proton and carbon signals, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which will confirm the connectivity between H-4, H-5, and H-6 on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C-4, C-5, C-6, and the methyl carbon).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C-2, C-3, and the carbonyl carbon) by observing correlations from the assigned protons.

The following diagram illustrates the key expected HMBC correlations for 2-Acetyl-3-hydroxypyridine.

Caption: Key expected HMBC correlations for 2-Acetyl-3-hydroxypyridine.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding and predicting the ¹H and ¹³C NMR spectra of 2-Acetyl-3-hydroxypyridine. By leveraging data from analogous structures and fundamental NMR principles, we have presented a detailed analysis of the expected chemical shifts, coupling patterns, and the significant impact of intramolecular hydrogen bonding. The outlined experimental protocol and the discussion of 2D NMR techniques offer a robust methodology for the empirical verification of this analysis. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.

References

-

Rashid, U., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 62(2), 3535-3540. Available at: [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article]. Retrieved from [A general RSC supporting information URL, as specific one is not available]

-

ResearchGate. (n.d.). 13C NMR spectra assignment of title compound. Retrieved from [Link]

-

NotEvans. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR assignments for compounds 1, 2 and 3. Retrieved from [Link]

-

Hansen, P. E., et al. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552. Available at: [Link]

-

PubChem. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

-

Jain, N., & Bothra, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(3), 562-563. Available at: [Link]

-

Mishra, R. K., & Suryaprakash, N. (2018). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Magnetochemistry, 4(4), 48. Available at: [Link]

-

SpectraBase. (n.d.). 2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of Solvent Effects on NMR Shielding Tensors of Tripeptide Tyr-Aaa-Gly. Retrieved from [Link]

-

PhotochemCAD. (n.d.). E. Heterocycles E03. 2-Acetylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]

-

Perrin, C. L. (2023). Symmetry of Hydrogen Bonds: Application of NMR Method of Isotopic Perturbation and Relevance of Solvatomers. International Journal of Molecular Sciences, 24(11), 9581. Available at: [Link]

-

Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

-

How To Label NMR Spectra. (2020, August 31). YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Acetylpyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Acetylpyridine(1122-62-9) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 6. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Acetylpyridine(1122-62-9) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Hydroxypyridine(109-00-2) 13C NMR spectrum [chemicalbook.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Hydroxypyridin-2-yl)ethanone

This in-depth technical guide provides a comprehensive analysis of the Infrared (IR) and Mass Spectrometry (MS) characteristics of 1-(3-Hydroxypyridin-2-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, methodologies, and expected spectral features of this compound, offering a predictive framework for its analytical identification and characterization.

Introduction

1-(3-Hydroxypyridin-2-yl)ethanone, with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol , is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This guide will focus on two powerful analytical techniques for this purpose: Infrared (IR) Spectroscopy, for the identification of functional groups, and Mass Spectrometry (MS), for the determination of molecular weight and fragmentation patterns.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of 1-(3-Hydroxypyridin-2-yl)ethanone is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, carbonyl, and pyridine ring moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Sample Preparation: A small amount of solid 1-(3-Hydroxypyridin-2-yl)ethanone is placed directly onto the ATR crystal (typically diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the Predicted IR Spectrum

The key to interpreting the IR spectrum lies in assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the predicted characteristic IR absorption frequencies for 1-(3-Hydroxypyridin-2-yl)ethanone based on established spectroscopic data for similar compounds.[3][4][5][6]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400-3200 (broad) | O-H stretch | Hydroxyl | Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) | Medium |

| 2950-2850 | C-H stretch | Methyl (Acetyl group) | Medium |

| 1680-1660 | C=O stretch | Aryl Ketone | Strong |

| 1600-1585, 1500-1400 | C=C and C=N ring stretch | Pyridine Ring | Medium to Strong |

| 1450-1350 | C-H bend | Methyl (Acetyl group) | Medium |

| 1300-1200 | C-O stretch | Phenolic Hydroxyl | Medium |

| 900-675 | C-H out-of-plane bend | Aromatic (Pyridine) | Medium to Strong |

Causality Behind Spectral Features:

-

O-H Stretching: The broadness of the hydroxyl peak is a direct consequence of intermolecular hydrogen bonding between molecules in the solid state.

-

C=O Stretching: The position of the carbonyl stretch is influenced by conjugation with the aromatic pyridine ring, which typically lowers the frequency compared to a simple alkyl ketone.

-

Pyridine Ring Vibrations: The pyridine ring exhibits multiple characteristic bands due to the stretching and bending of its C=C and C=N bonds, as well as the C-H bonds of the ring.[7][8][9][10] The substitution pattern on the ring will influence the exact positions and intensities of these bands.

Visualizing Functional Group-Frequency Correlations

The following diagram illustrates the relationship between the key functional groups of 1-(3-Hydroxypyridin-2-yl)ethanone and their expected IR absorption regions.

Caption: Correlation of functional groups in 1-(3-Hydroxypyridin-2-yl)ethanone with their characteristic IR absorption regions.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which is invaluable for structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed "fingerprint" of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation into smaller charged ions (fragment ions) and neutral radicals or molecules.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Interpretation of the Predicted Mass Spectrum

The mass spectrum of 1-(3-Hydroxypyridin-2-yl)ethanone is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ion peaks resulting from characteristic bond cleavages.

Predicted Fragmentation Pathways:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 137, corresponding to the molecular weight of C₇H₇NO₂.

-

Alpha-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage).[11][12][13]

-

Loss of a methyl radical (•CH₃, mass 15) to form an acylium ion at m/z 122.

-

Loss of an acetyl radical (•COCH₃, mass 43) to form a pyridyl cation at m/z 94.

-

-

Cleavage of the Pyridine Ring: The pyridine ring itself can undergo fragmentation, though these pathways are often more complex.[14][15]

Table of Predicted Major Fragment Ions:

| m/z | Proposed Ion Structure | Formation Pathway |

| 137 | [C₇H₇NO₂]⁺• | Molecular Ion (M⁺•) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical |

| 94 | [M - COCH₃]⁺ | Loss of an acetyl radical |

Visualizing the Predicted Fragmentation Pattern

The following diagram illustrates the primary predicted fragmentation pathways for 1-(3-Hydroxypyridin-2-yl)ethanone under electron ionization.

Caption: Predicted major fragmentation pathways for 1-(3-Hydroxypyridin-2-yl)ethanone in EI-MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust analytical framework for the characterization of 1-(3-Hydroxypyridin-2-yl)ethanone. The predicted IR spectrum offers clear indicators of the key functional groups, while the predicted mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers in the synthesis, analysis, and application of this and structurally related compounds, enabling confident structural verification and quality assessment.

References

-

Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. Rapid Communications in Mass Spectrometry. [Link]

-

Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy. [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND PYRIDINE-3,5-d. Canadian Journal of Chemistry. [Link]

-

IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. [Link]

-

IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Royal Society of Chemistry. [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]

-

1-(3-Acetyl-5-hydroxypyridin-4-YL)ethanone. PubChem. [Link]

-

Pyridine. Wikipedia. [Link]

-

Pyridine. NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. [Link]

-

Infrared absorption transition frequencies of pyridine as a function of normalized solvent polarity (ET). ResearchGate. [Link]

-

IR Absorption Characteristics Table. Scribd. [Link]

-

IR Absorption Table. University of California, Los Angeles. [Link]

-